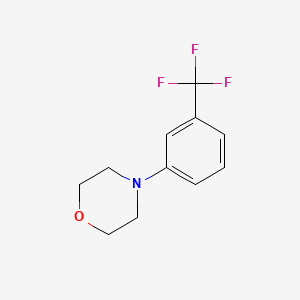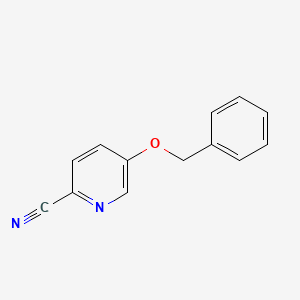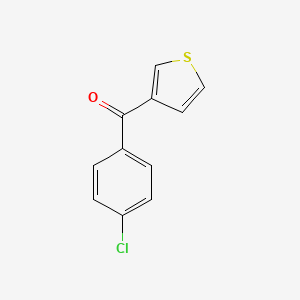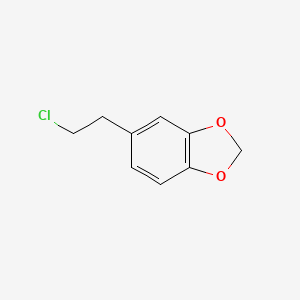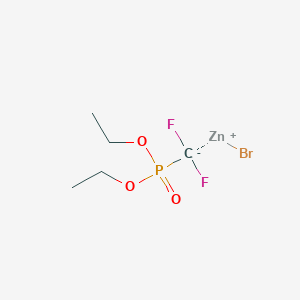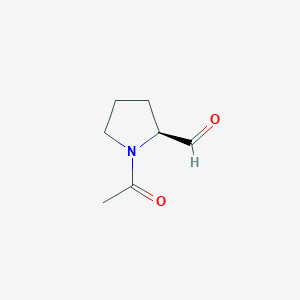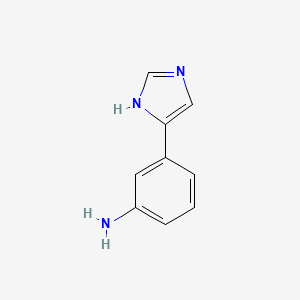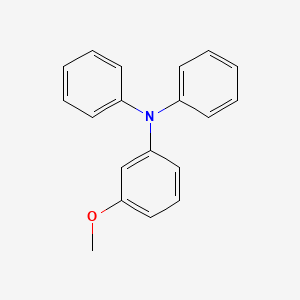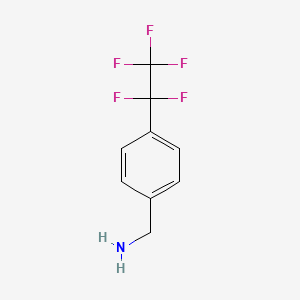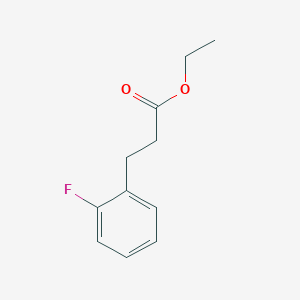![molecular formula C9H4F3NO3 B1611437 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 97928-01-3](/img/structure/B1611437.png)
7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which is fused with an oxazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of anthranilic acids. One common method is the reaction of anthranilic acids with phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve the transformation of phthalic anhydride derivatives. This approach includes reactions with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or Oxone.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinediones, while substitution reactions can produce various substituted oxazines .
Scientific Research Applications
7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to inhibit certain enzymes, which can lead to antibacterial effects . The compound’s structure allows it to fit into the active sites of target enzymes, thereby blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Isatoic anhydride: Another compound with a similar oxazine structure, used in the synthesis of various nitrogen-containing heterocyclic structures.
Quinazolin-2,4-dione: Known for its broad spectrum of biological activities, including anticancer and antibacterial properties.
Uniqueness: What sets 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione apart is the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)16-7(5)14/h1-3H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVKTPKCOKFIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468892 | |
| Record name | 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97928-01-3 | |
| Record name | 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)

